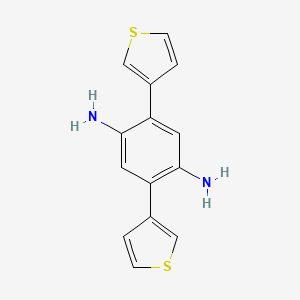
2,5-Di(thiophen-3-yl)benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Di(thiophen-3-yl)benzene-1,4-diamine is an organic compound with the molecular formula C14H12N2S2 It is characterized by the presence of two thiophene rings attached to a benzene core, with amine groups at the 1 and 4 positions of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Di(thiophen-3-yl)benzene-1,4-diamine typically involves the coupling of thiophene derivatives with benzene-1,4-diamine. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, under controlled conditions. The reaction may require solvents like toluene or dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) or sodium acetate (NaOAc).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Di(thiophen-3-yl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Conditions may include the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Benzene-1,4-diamine derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,5-Di(thiophen-3-yl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism of action of 2,5-Di(thiophen-3-yl)benzene-1,4-diamine depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or covalent bonding. These interactions can modulate the activity of the target, leading to various biological effects. In materials science, its electronic properties are influenced by the conjugation of the thiophene rings and the benzene core, affecting its conductivity and other material properties.
Comparación Con Compuestos Similares
- 2,5-Di(thiophen-2-yl)benzene-1,4-diamine
- 2,5-Bis(5-methylthiophen-2-yl)benzene-1,4-diamine
- 2,5-Diamino-1,4-phenylenedithiophene
Uniqueness: 2,5-Di(thiophen-3-yl)benzene-1,4-diamine is unique due to the specific positioning of the thiophene rings and the amine groups, which can influence its reactivity and electronic properties. This structural arrangement can lead to distinct interactions in biological systems and unique material properties in industrial applications.
Propiedades
Fórmula molecular |
C14H12N2S2 |
|---|---|
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
2,5-di(thiophen-3-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C14H12N2S2/c15-13-6-12(10-2-4-18-8-10)14(16)5-11(13)9-1-3-17-7-9/h1-8H,15-16H2 |
Clave InChI |
BSQMHPSQCRNBBA-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1C2=CC(=C(C=C2N)C3=CSC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


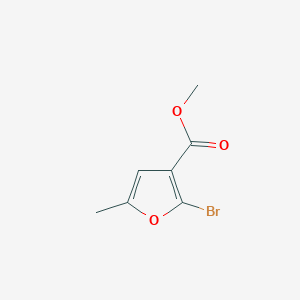
![N-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B11756661.png)
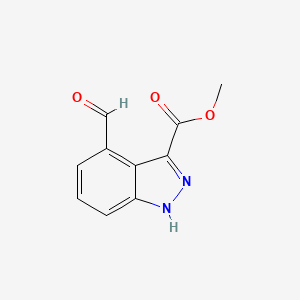
![4-Amino-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11756672.png)
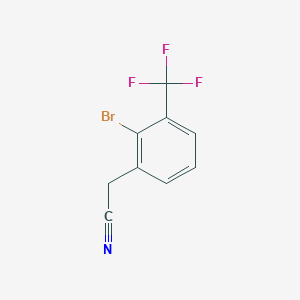
![7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11756680.png)
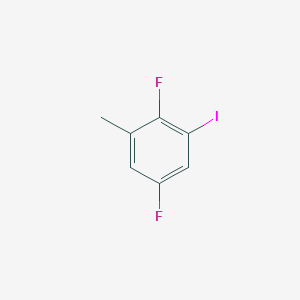
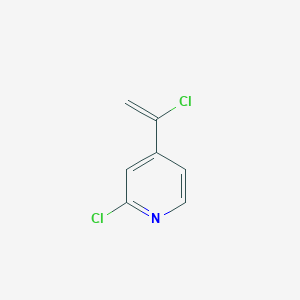

![[(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756704.png)

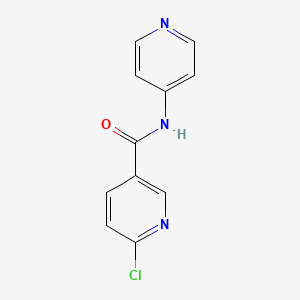
![Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride](/img/structure/B11756720.png)
![Tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11756721.png)
